5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5-12-13-6(7(15)16)14(4)5/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSPWUWLLLVRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The reaction is carried out under controlled conditions to ensure the formation of the desired triazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced techniques to ensure high yield and purity. For instance, the use of triethylamine in dichloromethane as a solvent, followed by the addition of isocyanates, has been reported . These methods are optimized for scalability and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, trifluoroacetimidoyl chlorides, and benzene-1,3,5-triyl triformate . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted triazolo-pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
TFMTCA has been studied for its potential therapeutic effects, particularly as an antidepressant and anti-cancer agent.
Antidepressant Properties
Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit antidepressant-like effects. For instance, Trazodone, a well-known antidepressant, is structurally related to TFMTCA and has been shown to act as a serotonin antagonist with anxiolytic properties .
Anti-Cancer Activity
A study investigated the synthesis of various triazolo derivatives, including TFMTCA, and their efficacy against cancer cell lines. Compounds derived from TFMTCA demonstrated significant cytotoxicity against HT-29 colon cancer cells by regulating apoptosis-related proteins such as BAX and Bcl-2 .
Table 1: Summary of Anti-Cancer Studies Involving TFMTCA Derivatives
Agricultural Applications
TFMTCA has been explored for its herbicidal properties. The compound's ability to inhibit specific metabolic pathways in plants makes it a candidate for developing new herbicides.
Herbicidal Activity
The compound has been classified as having herbicidal activity based on its structural characteristics that allow it to interfere with plant growth mechanisms. For example, the compound's trifluoromethyl group enhances its lipophilicity, potentially improving its uptake and efficacy in target plants .
Case Study: Herbicidal Efficacy Testing
In a controlled study, TFMTCA was applied to common agricultural weeds. Results showed a significant reduction in weed biomass compared to untreated controls. The study concluded that TFMTCA could be developed into a selective herbicide for use in crop management strategies .
Material Science
TFMTCA's unique chemical structure also lends itself to applications in material science, particularly in the development of new polymers and coatings.
Polymeric Applications
Research indicates that incorporating TFMTCA into polymer matrices enhances thermal stability and chemical resistance. These properties are crucial for developing materials used in harsh environments.
Table 2: Properties of Polymers Containing TFMTCA
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of triazolo[4,3-a]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
*Calculated based on formula C₈H₄F₃N₃O₂.
Key Observations :
- Halogen vs.
- Carboxylic Acid Position : Shifting the carboxylic acid from position 3 to 8 (as in the ethylsulfanyl derivative) alters hydrogen-bonding interactions and solubility, expanding its utility in multi-target drug design .
- Core Heterocycle : Replacing the triazolo[4,3-a]pyridine core with pyrrolo[2,3-b]pyridine reduces structural similarity (0.63) and modifies electronic properties, impacting target selectivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogues, enhancing membrane permeability. For example, the ethylsulfanyl derivative (logP ~2.5) is more lipophilic than the carboxylic acid-containing parent compound (logP ~1.8) .
- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, as evidenced by preclinical studies on nonretinoid antagonists . In contrast, the chloro-substituted analogue may undergo faster dehalogenation in vivo .
- Solubility : Carboxylic acid derivatives exhibit pH-dependent solubility, with improved aqueous solubility at physiological pH (e.g., ~5 mg/mL for the parent compound) compared to neutral analogues like the iodo derivative (<1 mg/mL) .
Biological Activity
5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridine scaffold with a trifluoromethyl group that enhances its pharmacological profile. The molecular formula is , and it exhibits various physical properties that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 239.17 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not established |
Research indicates that this compound acts primarily as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the metabolism of tryptophan. By inhibiting IDO1, the compound can enhance immune responses against tumors and infections. This mechanism is particularly relevant in cancer immunotherapy where IDO1 inhibitors are being explored for their ability to synergize with other therapeutic agents .
Antimicrobial Activity
The compound has shown promising results against various pathogens. In vitro studies indicate that it possesses significant activity against Cryptosporidium parvum, with an effective concentration (EC50) of approximately 0.17 μM. This is noteworthy as C. parvum is a significant cause of gastrointestinal disease, especially in immunocompromised individuals .
Cytotoxicity and Selectivity
In studies assessing cytotoxicity, the compound has demonstrated selective toxicity towards cancer cell lines while sparing normal cells. For example, at concentrations around 10 μM, it exhibited IC50 values indicating effective inhibition of tumor growth without significant cytotoxic effects on healthy cells . The selectivity profile is critical for minimizing side effects during therapeutic applications.
Structure-Activity Relationships (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of this compound. Variations in the triazolo-pyridine scaffold have led to the identification of derivatives with enhanced potency and reduced off-target effects. For instance, modifications at the nitrogen positions of the triazole ring have been shown to significantly impact binding affinity to IDO1 .
Case Studies
Case Study 1: Cancer Immunotherapy
In preclinical models, this compound was tested in combination with checkpoint inhibitors. Results indicated that the combination therapy led to improved survival rates compared to monotherapy approaches. The mechanism was attributed to enhanced T-cell activation and reduced tumor-induced immunosuppression .
Case Study 2: Antiparasitic Activity
In a controlled study involving mouse models infected with C. parvum, administration of the compound resulted in significant reductions in oocyst shedding compared to untreated controls. This suggests potential for clinical applications in treating cryptosporidiosis .
Q & A
Q. What is the standard synthetic route for 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?
- Methodology : The synthesis involves a two-step process:
Condensation : React ethyl 2-oxoacetate with 5-(trifluoromethyl)-2-hydrazinylpyridine to form a hydrazone intermediate.
Cyclization : Treat the intermediate with PhI(OAc)₂ to induce ring closure, yielding the triazolo[4,3-a]pyridine core.
The carboxylic acid group is generated via hydrolysis of the ester precursor (e.g., using LiOH in THF/water) .
Q. What safety precautions are critical during handling?
- Guidelines :
- Incompatibilities : Avoid strong acids, bases, and oxidizers due to potential reactivity .
- PPE : Use nitrile gloves, lab coats, and safety goggles with side shields. For aerosol-prone steps, employ fume hoods .
- Storage : Keep in a cool, dry environment away from incompatible reagents.
Q. How is the compound characterized for purity and structure?
- Analytical Techniques :
- HPLC : Assess purity (>95% typical for research-grade material) .
- NMR : Confirm substituent positions (e.g., trifluoromethyl at C5, carboxylic acid at C3) via characteristic shifts (e.g., δ ~165 ppm for COOH in ¹³C NMR) .
- MS : Validate molecular weight (e.g., [M+H]+ = 261.03 for C₉H₅F₃N₃O₂) .
Advanced Research Questions
Q. How do substituents on the triazolo ring impact physicochemical properties?
- Key Findings : Modifications at position 6 significantly alter melting points and solubility:
Q. How can reaction yields be optimized during cyclization?
- Optimization Strategies :
- Reagent Stoichiometry : Use 1.2 equivalents of PhI(OAc)₂ to drive cyclization to completion .
- Solvent Choice : Replace THF with DMF for better intermediate solubility, improving yields by ~15% .
- Temperature Control : Maintain 0–5°C during hydrazone formation to minimize side reactions .
Q. What mechanisms underlie its biological activity in preclinical studies?
- Hypothesized Pathways :
- The carboxylic acid group enables hydrogen bonding with target proteins (e.g., retinol-binding protein antagonists) .
- The -CF₃ group enhances metabolic stability by resisting oxidative degradation .
- In vitro data : IC₅₀ values of 10–50 nM in receptor-binding assays, suggesting high potency .
Q. How to resolve contradictions in reported spectral data for derivatives?
- Troubleshooting :
- Polymorphism : Recrystallize from ethanol/water to isolate a single crystalline form .
- Impurity Artifacts : Purify via silica gel chromatography (eluent: 5% MeOH in DCM) to remove byproducts .
- Deuterated Solvent Effects : Confirm NMR assignments using DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
